Ethyl myristate

Catalog No.
S586414
CAS No.
124-06-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl myristate

CAS Number

124-06-1

Product Name

Ethyl myristate

IUPAC Name

ethyl tetradecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC

Solubility

Slightly soluble in ether
1ml in 1ml 95% ethanol (in ethanol)

Synonyms

Tetradecanoic Acid Ethyl Ester; Myristic Acid Ethyl Ester; Ethyl Tetradecanoate; NSC 8917; Nikkol BM;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC

Ethyl tetradecanoate has various applications in scientific research, including:

Biological Research:

  • Cellular signaling: Ethyl tetradecanoate can act as a signaling molecule in cells, influencing various cellular processes. For example, studies have shown that it can activate protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation [].
  • Membrane fluidity: Ethyl tetradecanoate can interact with cell membranes, affecting their fluidity and permeability. This property makes it useful in studies investigating membrane-related processes like transport and signaling [].

Pharmaceutical Research:

  • Drug delivery: Ethyl tetradecanoate is being explored as a potential carrier molecule for drug delivery. Its lipophilic nature allows it to penetrate cell membranes, potentially delivering drugs intracellularly [].
  • Cosmetics: Due to its emollient properties, ethyl tetradecanoate is sometimes used in cosmetic formulations as a skin softener and lubricant [].

Food Science:

  • Flavoring agent: Ethyl tetradecanoate is a natural component of some fruits and dairy products, contributing to their characteristic flavors and aromas [].

Ethyl myristate, also known as ethyl tetradecanoate, is a fatty acid ethyl ester derived from the esterification of myristic acid and ethanol. It has the molecular formula C16H32O2C_{16}H_{32}O_{2} and a molecular weight of approximately 256.42 g/mol. Ethyl myristate is a colorless to pale yellow liquid with a characteristic odor and is insoluble in water but soluble in organic solvents. Its boiling point is around 295 °C, and it has a melting point of 12.3 °C .

Typical for esters, including hydrolysis, transesterification, and saponification.

  • Hydrolysis: Ethyl myristate can react with water in the presence of an acid or base to yield myristic acid and ethanol.
  • Transesterification: It can react with other alcohols to form different fatty acid esters.
  • Saponification: In the presence of a strong base, it can be converted into glycerol and fatty acids.

These reactions are crucial for its applications in both industrial processes and biological systems.

Ethyl myristate exhibits several biological activities, primarily due to its structure as a fatty acid ester. It has been studied for its potential anti-inflammatory properties and is used in various cosmetic formulations as an emollient and skin-conditioning agent. Additionally, it has shown antimicrobial activity against certain pathogens .

Ethyl myristate can be synthesized through several methods:

  • Conventional Esterification: This involves the reaction of myristic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The process typically requires heating and may involve solvent extraction to purify the product .
  • Enzymatic Synthesis: Using immobilized lipases, ethyl myristate can be produced through enzymatic esterification of myristic acid with ethanol under mild conditions, which is often more environmentally friendly compared to chemical methods .
  • Sonication Method: A modern approach involves sonication, where myristic acid is reacted with ethanol using ultrasonic waves to enhance the reaction rate and yield .

Ethyl myristate has various applications across different industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Pharmaceuticals: Acts as a solvent or carrier for drug formulations.
  • Food Industry: Utilized as a flavoring agent and food additive due to its fatty acid profile.
  • Industrial Uses: Employed in the production of surfactants and lubricants.

Studies have indicated that ethyl myristate interacts with biological membranes, enhancing the permeability of certain compounds across lipid bilayers. This property makes it valuable in drug delivery systems where improved absorption of therapeutic agents is desired . Furthermore, its low toxicity profile supports its use in various consumer products.

Ethyl myristate belongs to a class of compounds known as fatty acid esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl palmitateC16H32O2Derived from palmitic acid; lower melting point than ethyl myristate.
Ethyl laurateC12H24O2Shorter carbon chain; used primarily in food applications.
Ethyl stearateC18H36O2Longer carbon chain; solid at room temperature, used in cosmetics for thickening agents.
Ethyl oleateC18H34O2Contains a double bond; used in pharmaceutical formulations for solubilizing drugs.

Ethyl myristate stands out due to its balance between hydrophobicity and solubility in organic solvents, making it versatile for both cosmetic and pharmaceutical applications.

Conventional Esterification Techniques

Acid-Catalyzed Esterification of Myristic Acid

The most traditional approach to synthesizing ethyl myristate involves the acid-catalyzed esterification of myristic acid with ethanol. This reaction follows a first-order kinetics pattern with respect to all components involved, similar to other myristic acid esterification processes. The reaction rate increases proportionally with catalyst concentration and temperature, while the equilibrium conversion improves with higher alcohol-to-acid ratios.

Although direct studies on ethyl myristate are limited in the search results, parallel research on similar esters provides valuable insights. For instance, studies on the esterification of myristic acid with isopropanol using p-toluene sulfonic acid (pTSA) as a homogeneous catalyst at temperatures ranging from 343-403 K have demonstrated effective conversion rates. The reaction with n-propanol proceeds approximately 3.8 times faster than with isopropanol at 373 K, suggesting that less sterically hindered alcohols like ethanol would also demonstrate favorable kinetics.

A typical acid-catalyzed esterification process requires the following conditions:

ParameterTypical RangeOptimal ConditionsReference
Temperature50-70°C60°C
Molar Ratio (alcohol:acid)1:1 to 4.5:13.5:1
CatalystH₂SO₄, pTSA0.5-1% wt
Reaction Time2-36 hoursVaries with catalyst

Solvent-Free Esterification Under Reflux Conditions

Solvent-free approaches offer environmental and economic advantages for the synthesis of ethyl myristate. Sulfated zirconia (SZ) catalysts prepared through solvent-free methods have demonstrated exceptional activity for myristic acid esterification with short-chain alcohols. These reactions are characterized by low activation energy (22.51 kJ mol⁻¹), making them energetically favorable and efficient.

Research has shown that SZ catalysts prepared by a two-step sol-gel method and calcined at 600-700°C provide effective catalysis for the esterification of myristic acid with methanol and other short-chain alcohols. One significant advantage is that these reactions require only a small catalyst concentration (as low as 0.5 wt%) to achieve high conversion rates at relatively low temperatures. The selectivity for alkyl myristate (including ethyl myristate) reaches 100% regardless of the alcohol used, with no detectable side products like ethers or dehydrated compounds.

Enzymatic Synthesis Pathways

Lipase-Mediated Transesterification Mechanisms

Enzymatic synthesis offers a green alternative to conventional acid-catalyzed methods, operating under milder conditions with higher selectivity. The enzymatic esterification of myristic acid with ethanol has been successfully catalyzed by immobilized lipase from Mucor Miehei under supercritical conditions.

Another study demonstrated the successful synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 on a Poly (MAc-co-DMA-cl-MBAm) hydrogel. The hydrogel exhibited approximately 94% binding capacity for lipase, and when 2.36 IU of the immobilized enzyme was used for the esterification of myristic acid with isopropanol in n-heptane at 65°C, it resulted in the formation of 66.0 ± 0.3 mM isopropyl myristate within 15 hours. Similar approaches could be adapted for ethyl myristate synthesis.

Various microorganisms can serve as sources for lipase enzymes suitable for esterification reactions, including species from the genera Mucor, Aspergillus, Rhizopus, Pseudomonas, Candida, Humicola, Thermomyces, and Pencillium. Each enzyme source offers different activity profiles, stability characteristics, and substrate specificity.

Lipase SourceImmobilization MatrixReaction ConditionsYieldReference
Bacillus cereus MTCC 8372Poly (MAc-co-DMA-cl-MBAm) hydrogel65°C, n-heptane66 mM (15h)
Mucor MieheiNot specifiedSupercritical conditionsNot specified
Lipase BFixed bed65°C, molar ratio 3.5:199.8% conversion

Immobilized Biocatalyst Systems for Continuous Production

Immobilized enzyme systems enable continuous production processes that offer advantages in terms of enzyme reusability, process efficiency, and product purity. For ethyl myristate synthesis, continuous systems typically involve fixed-bed reactors containing immobilized lipase catalysts.

A comprehensive continuous process has been described that integrates multiple esterification steps with pervaporation for water removal. The process begins with an alcohol-acid mixture (molar ratio 3.5:1) heated to 65°C and passed through a fixed catalyst bed containing Lipase B. This initial step achieves 70-80% conversion, with the product containing approximately 3.2% water. The product undergoes pervaporation at 80°C to reduce water content to about 0.4%, followed by additional esterification steps and pervaporation to ultimately achieve >99.8% conversion.

The reusability of immobilized lipase is a critical factor for continuous production. Research has shown that hydrogel-bound lipase from Bacillus cereus can be reused for at least three cycles, though with some activity loss (achieving 38.0 ± 0.2 mM isopropyl myristate after the third cycle). SZ catalysts with higher numbers of Brönsted acid sites have demonstrated superior reusability, maintaining activity through five reaction cycles for myristic acid esterification.

Advanced Heterogeneous Catalytic Approaches

Mesoporous Solid Acid Catalysts (AlPO₄, AlSiO₄)

Mesoporous solid acid catalysts offer significant advantages for esterification reactions due to their high surface area, tunable acidity, and reusability. Amorphous mesoporous aluminophosphates (AlPO) with high thermal stability have been synthesized from Al(NO₃)₃ and H₃PO₄ in the presence of citric acid. These materials exhibit uniform mesoporous structures across a wide pH range (3.5-10) and demonstrate moderate interactions between citric acid and the AlPO network, which appears to be critical for obtaining uniform mesostructures.

Metal-substituted aluminophosphates such as Si, Co, Fe, and Mg substituted AlPO₄-5 (MeAPO-5) have been evaluated for esterification reactions, including the conversion of acetic acid with ethanol. While not directly studied for myristic acid esterification, these catalysts demonstrate principles that could be applied to ethyl myristate synthesis.

Sulfated zirconia (SZ) represents another important class of solid acid catalysts for esterification. SZ catalysts prepared by a two-step sol-gel method and calcined at optimal temperatures (600-700°C) have proven highly effective for myristic acid esterification with short-chain alcohols like methanol, ethanol, n-propanol, and n-butanol. The acidity profile of these catalysts, particularly the ratio of Brönsted to Lewis acid sites, significantly influences their activity and stability.

Nanostructured Catalyst Design for Improved Selectivity

The design of nanostructured catalysts with precisely controlled acidic properties has emerged as a strategy to enhance selectivity and efficiency in esterification reactions. Research on SZ catalysts has demonstrated that the acidic properties—specifically Brönsted acid site concentration, Brönsted/Lewis (B/L) acid site ratio, and total surface acidity—play crucial roles in determining catalytic performance for myristic acid esterification.

Temperature-programmed desorption of ammonia (NH₃-TPD) and diffuse reflectance FT-IR spectroscopy (DRIFT) analyses have been employed to characterize the acidic properties of these catalysts. Studies show that SZ catalysts with higher concentrations of Brönsted acid sites exhibit superior reusability, maintaining activity through multiple reaction cycles.

The relationship between catalyst calcination temperature and acidity profiles has been established, with optimal calcination temperatures of 600-700°C producing catalysts with the most favorable acid site distributions for myristic acid esterification. This temperature range provides a balance between generating sufficient acid sites and maintaining structural stability.

Catalyst TypePreparation MethodOptimal Calcination TemperatureKey Acidic PropertiesReference
Sulfated ZirconiaTwo-step sol-gel600-700°CHigh Brönsted acid site concentration
Mesoporous AlPOAl(NO₃)₃ + H₃PO₄ + citric acidNot specifiedUniform mesostructure
MeAPO-5Hydrothermal synthesisNot specifiedMetal substitution affects acid strength

Process Intensification Strategies

Ultrasonic-Assisted Reaction Optimization

Ultrasonic irradiation represents a promising process intensification strategy for esterification reactions. While direct studies on ethyl myristate synthesis using ultrasound are not available in the provided search results, parallel research on similar esterification reactions provides valuable insights.

Studies on the esterification of palmitic acid with vitamin C using 25 kHz ultrasonic irradiation have demonstrated significant process improvements. Ultrasound accelerated the dissolution rate of reactants, reduced reaction time from 36 to 2 hours, and increased yields from 75-85% (conventional method) to 90-93%. These benefits result from enhanced mass transfer, local heating effects, and increased collision frequency between reactants.

The application of ultrasonic techniques to ethyl myristate synthesis would likely yield similar advantages, particularly for reaction systems involving immiscible reactants or heterogeneous catalysts. The enhanced mass transfer could be especially beneficial for reactions involving solid acid catalysts like sulfated zirconia or mesoporous aluminophosphates.

Reactive Distillation Column Configuration

Reactive distillation combines reaction and separation in a single unit operation, offering potential advantages for equilibrium-limited reactions like esterification. While not directly mentioned in the search results for ethyl myristate synthesis, conceptually similar approaches involving combined reaction-separation processes have been described.

One innovative approach combines esterification with pervaporation for continuous water removal. This process involves a sequence of esterification reactors and pervaporation units, achieving stepwise conversion improvements by continuously removing water (a by-product that limits conversion in esterification reactions). The integrated process achieves conversion rates exceeding 99.8%, significantly higher than possible in simple batch reactions.

The principles underlying this approach—continuous removal of by-products to drive equilibrium-limited reactions toward completion—form the foundation of reactive distillation. For ethyl myristate synthesis, reactive distillation would integrate esterification of myristic acid with ethanol and simultaneous removal of water in a specially designed column, potentially offering improvements in conversion, selectivity, and process economics.

Thermostable lipases represent a cornerstone of modern biocatalytic ester synthesis, offering superior performance under industrial conditions that would denature conventional enzymes [1] [2]. The engineering of thermostable lipases for enhanced ester synthesis capabilities involves multiple strategic approaches, each targeting specific molecular mechanisms that govern enzyme stability and activity.

Structural Engineering Approaches

The development of thermostable lipases begins with understanding the fundamental structural features that confer thermal stability. Thermoanaerobacter thermohydrosulfuricus lipase demonstrates exceptional thermostability with a half-life of 48 hours at 75°C and maintains activity across a broad temperature range of 75-90°C [1]. This remarkable stability stems from unique structural features including enhanced disulfide bonding patterns and optimized hydrophobic core packing. The enzyme exhibits unprecedented resistance to organic solvents, maintaining up to 99% activity in various organic media [1].

The structural basis of thermostability has been extensively studied through the analysis of Bacillus stearothermophilus P1 lipase, which represents the first thermophilic lipase structure to be characterized [3] [4]. This enzyme features a unique zinc-binding site mediated by two histidine and two aspartic acid residues, providing additional structural stability through metal coordination [3]. The zinc-binding motif represents a novel stabilization mechanism that can be engineered into other lipases to enhance their thermal tolerance.

Protein Engineering Strategies

Rational design approaches have proven highly effective in enhancing thermostable lipase properties. The engineering of Thermomyces lanuginosus lipase through targeted mutations in the 25-loop region (residues 24-30) demonstrates how precise structural modifications can simultaneously stabilize both the amino-terminal and carboxyl-terminal regions [5]. Five engineered variants (K24S, D27N, D27R, P29S, and A30P) showed optimal reaction temperatures elevated by 5°C compared to the wild-type enzyme, with four variants displaying enhanced residual activities at 80°C [5].

The D27R mutation proved particularly significant, creating a new salt-bridge interaction (R27-E56) that contributes substantially to thermostability [5]. This engineering approach demonstrates how single amino acid substitutions can create new stabilizing interactions that enhance overall enzyme performance. The engineered variants maintained their catalytic efficiency while gaining improved thermal tolerance, avoiding the typical trade-off between activity and stability observed in many protein engineering efforts.

Hyperactivation Mechanisms

Thermostable lipases can be further enhanced through hyperactivation strategies involving ionic surfactants and specialized immobilization techniques. Thermomyces lanuginosus lipase demonstrates remarkable hyperactivation when exposed to ionic surfactants, with cetyltrimethylammonium bromide (CTAB) providing approximately 48-fold activity enhancement at 0.005% concentration [6]. Similarly, sodium dodecyl sulfate (SDS) promoted 37-fold activity enhancement, though requiring higher concentrations (0.05-0.1%) [6].

The hyperactivation mechanism involves the stabilization of the enzyme's open conformation through surfactant interactions with critical surface residues. Molecular docking studies indicate that surfactants bind to specific sites on the enzyme surface, preventing the conformational changes that lead to activity loss [6]. This hyperactivation can be preserved through appropriate immobilization strategies, creating biocatalysts that maintain enhanced activity throughout multiple reaction cycles.

Thermostable Lipase Characteristics

Lipase SourceOptimum Temperature (°C)Temperature Stability (°C)pH RangeSolvent ToleranceKey Features
Thermoanaerobacter thermohydrosulfuricus75-9075 (48h half-life)6.5-10Up to 99% organic solventsAnaerobic, heat/solvent stable
Candida antarctica B (CALB)60-7070 (stable)6-8Moderate organic solventsCommercial standard, high activity
Geobacillus thermoleovorans65-7576 (Tm)6-9High organic solvent stabilityUnique zinc binding site
Bacillus stearothermophilus P170-8080 (stable)7-9ModerateFirst thermophilic lipase structure
Brevibacillus sp. SHI-1606570 (>90% after 1h)6.5-9High polar/non-polar solventsAlcohol-salt tolerant
Thermomyces lanuginosus (TLL)60-7070 (enhanced)7-9High with surfactantsHyperactivation with ionic surfactants
Bacillus subtilis (engineered)65-7570-80 (enhanced)7-8Enhanced with engineeringEngineered thermostability
Bacillus sp. J3360-7070 (stable with additives)7-9ModerateBroad substrate specificity

Molecular Dynamics and Stability Analysis

Advanced computational approaches have revealed the molecular mechanisms underlying thermostable lipase function. Network analysis of Bacillus subtilis lipase and its thermostable mutants demonstrates how subtle changes in local conformations contribute to overall protein stability [7]. The analysis reveals that thermostability emerges from distributed contacts throughout the protein structure rather than localized structural changes.

The B-factor analysis approach used in engineering Thermomyces lanuginosus lipase identifies regions of high flexibility that can be targeted for stabilization [5]. This methodology provides a systematic framework for identifying mutation sites that will enhance thermostability without compromising catalytic activity. The approach demonstrates that stabilizing the most flexible regions of the enzyme leads to overall improved thermal tolerance.

Solvent Engineering in Non-Aqueous Biocatalysis

Non-aqueous biocatalysis represents a paradigm shift in enzymatic ester synthesis, offering unique advantages including enhanced substrate solubility, shifted reaction equilibria, and suppressed side reactions [8] [9]. The engineering of solvent systems for ethyl myristate production requires careful consideration of enzyme-solvent interactions, substrate compatibility, and reaction kinetics.

Solvent Selection Criteria

The selection of appropriate solvents for biocatalytic ester synthesis depends on multiple factors including enzyme stability, substrate solubility, and product formation kinetics. The log P value of solvents serves as a primary selection criterion, with hydrophobic solvents (log P > 2) generally providing better enzyme stability compared to hydrophilic solvents [8]. Hexane-based systems, with a log P value of 3.5, represent the gold standard for lipase-catalyzed esterification, providing 80-120% relative enzyme activity compared to aqueous systems [8].

Solvent-free systems, utilizing neat substrates, have emerged as the preferred approach for high-purity ester production. These systems eliminate solvent-related complications while maximizing product concentration and simplifying downstream processing [10]. The absence of organic solvents reduces environmental impact and eliminates potential inhibitory effects on enzyme activity.

Ionic Liquid Applications

Ionic liquids represent a revolutionary class of solvents for biocatalytic applications, offering tunable properties and enhanced enzyme stability [9]. These designer solvents can be engineered to provide optimal conditions for specific biocatalytic reactions while maintaining enzyme activity and selectivity. The variable nature of ionic liquids allows for fine-tuning of solvent properties to match specific reaction requirements.

The use of ionic liquids in lipase-catalyzed esterification provides several advantages including enhanced enzyme stability, improved substrate solubility, and reduced product inhibition. Some ionic liquid systems demonstrate 60-150% relative enzyme activity compared to conventional organic solvents, with particularly high selectivity enhancement for specific reaction pathways [9].

Supercritical Fluid Systems

Supercritical carbon dioxide represents an environmentally benign alternative to conventional organic solvents, offering unique properties that benefit biocatalytic ester synthesis. The use of supercritical CO2 provides excellent enzyme stability while maintaining high activity levels (90-140% relative activity) [11]. The system offers precise control over reaction conditions through pressure and temperature manipulation.

The application of supercritical CO2 in lipase-catalyzed esterification of lauric acid with 1-propanol demonstrates superior performance compared to conventional solvents [11]. The system allows for easy product separation and solvent recovery, making it attractive for industrial applications requiring high purity products.

Solvent Engineering Parameters

Solvent SystemLog P ValueEnzyme Activity (relative)Selectivity EnhancementStability ImpactIndustrial Application
Solvent-free (neat substrates)N/A100% (reference)BaselineExcellentPreferred for purity
Hexane-based systems3.580-120%ModerateGoodStandard practice
Ionic liquidsVariable60-150%HighVariableEmerging technology
Supercritical CO2N/A90-140%HighExcellentSpecialized applications
Toluene systems2.570-110%ModerateGoodCommon use
Mixed solvent systemsVariable85-125%VariableVariableOptimization tool
Aqueous-organic biphasicMixed60-100%Low-moderateModerateTraditional method
Deep eutectic solventsVariable80-130%HighGoodGreen chemistry

Microemulsion Systems

Microemulsion-based organogels represent an innovative approach to solvent engineering in biocatalysis, providing controlled microenvironments for enzyme function [11]. These systems consist of water-in-oil microemulsions stabilized by gelating agents, creating unique reaction environments that can enhance enzyme activity and stability.

The encapsulation of lipases in lecithin-based microemulsion organogels demonstrates enhanced activity compared to conventional immobilization methods [11]. The system provides a controlled water environment essential for enzyme function while maintaining the benefits of non-aqueous operation. This approach allows for fine-tuning of the enzyme microenvironment to optimize catalytic performance.

Continuous Flow Bioreactor Configurations

Continuous flow bioreactors represent the pinnacle of modern biocatalytic process design, offering superior control over reaction conditions, enhanced mass transfer, and improved process economics [12] [13]. The implementation of continuous flow systems for ethyl myristate production requires careful consideration of reactor design, enzyme immobilization, and process optimization.

Reactor Design Principles

The design of continuous flow bioreactors must address several critical factors including residence time distribution, mass transfer characteristics, and enzyme stability requirements. Plug flow reactors (PFR) generally provide superior performance for biocatalytic applications due to their narrow residence time distribution and high selectivity capabilities [14]. These reactors minimize back-mixing and provide consistent reaction conditions throughout the reactor volume.

Packed bed reactors represent the most common configuration for immobilized enzyme applications, offering high enzyme density and easy product separation [13]. The immobilization of enzymes on solid supports provides excellent retention of catalytic activity while allowing for continuous operation. These systems can achieve residence times ranging from minutes to hours depending on the specific reaction requirements.

Microreactor Technologies

Microreactor systems offer unprecedented control over reaction conditions through precise manipulation of flow rates, temperature, and mixing patterns [15]. The high surface-to-volume ratio of microchannels provides enhanced mass transfer and heat transfer characteristics, leading to improved reaction performance. Wall-immobilized enzymes in microreactor systems demonstrate enhanced activity due to reduced diffusion limitations.

The application of microreactor technology to biocatalytic ester synthesis allows for rapid optimization of reaction conditions and easy scale-up to production levels [15]. The precise control available in microreactor systems enables detailed kinetic studies and process optimization that would be difficult to achieve in conventional batch reactors.

Continuous Flow Reactor Configurations

Reactor TypeConfigurationAdvantagesApplicationsTypical Residence Time
Packed Bed Reactor (PBR)Immobilized enzyme on solid supportHigh enzyme density, easy separationHigh conversion reactionsMinutes to hours
Continuous Stirred Tank Reactor (CSTR)Continuous mixing with enzyme retentionUniform mixing, good pH controlpH-sensitive reactionsMinutes to hours
Plug Flow Reactor (PFR)Tubular flow with minimal back-mixingNarrow residence time distributionHigh selectivity requirementsSeconds to minutes
Membrane Bioreactor (MBR)Enzyme retention via membrane separationContinuous operation, enzyme retentionLarge-scale productionHours
Microreactor SystemsMicrofluidic channels with wall-immobilized enzymesPrecise control, high surface areaResearch and optimizationSeconds to minutes
Bubble Column ReactorGas-liquid contact with suspended biocatalystGood mass transfer, simple designGas-liquid reactionsMinutes
Fluidized Bed ReactorSuspended particles in fluidized stateGood mixing, heat transferHeat-sensitive reactionsMinutes
Cascade Reactor SystemSeries of connected reactorsOptimized conditions per stageMulti-step synthesisVariable per stage

Process Intensification Strategies

Continuous flow bioreactors enable process intensification through multiple mechanisms including enhanced mass transfer, improved heat management, and optimized reaction conditions [16]. The elimination of batch-to-batch variation and the ability to operate at steady-state conditions provide significant advantages for industrial applications.

The integration of continuous monitoring and control systems allows for real-time optimization of reaction conditions, leading to improved product quality and reduced operating costs [14]. Advanced control strategies can compensate for enzyme deactivation by adjusting temperature profiles or flow rates, maintaining consistent product quality throughout the reactor lifetime.

Membrane Reactor Applications

Membrane bioreactors offer unique advantages for continuous biocatalytic processes, particularly for reactions requiring enzyme retention and product separation [17]. The use of selective membranes allows for continuous substrate feed and product removal while retaining the biocatalyst within the reactor. This configuration enables long-term operation with minimal enzyme replacement.

The application of membrane reactors to ester synthesis provides excellent control over reaction conditions while maintaining high enzyme utilization efficiency [17]. The continuous removal of products helps drive reaction equilibrium toward completion, particularly important for reversible esterification reactions.

Biocatalyst Reusability and Operational Stability

The economic viability of biocatalytic ester production depends critically on the reusability and operational stability of the enzyme systems employed [18] [19]. Comprehensive understanding of deactivation mechanisms and stabilization strategies is essential for developing robust industrial biocatalysts capable of extended operation under process conditions.

Immobilization Strategies for Enhanced Stability

The immobilization of lipases on appropriate supports represents the most effective approach for enhancing operational stability and enabling reuse [20] [21]. Hydrophobic supports provide optimal environments for lipase immobilization through interfacial activation mechanisms that stabilize the enzyme's active conformation. The commercial success of Novozym 435, consisting of Candida antarctica lipase B immobilized on polymeric beads, demonstrates the effectiveness of this approach [21].

Advanced immobilization strategies involve the use of heterofunctional supports that combine hydrophobic adsorption with covalent attachment [21]. Glyoxyl-octyl agarose supports enable initial enzyme binding through hydrophobic interactions followed by multipoint covalent attachment to aldehyde groups, providing exceptional stability enhancement. This dual-mode immobilization prevents enzyme desorption while maintaining high catalytic activity.

Operational Stability Assessment

The operational stability of immobilized biocatalysts must be evaluated under actual process conditions to ensure reliable performance in industrial applications [18]. Half-life determination under relevant temperature and solvent conditions provides critical information for process design and economic evaluation. Thermostable lipases demonstrate half-lives ranging from 48-72 hours at 60°C for commercial preparations to over 72 hours for sol-gel entrapped systems at 70°C.

The stability of biocatalysts is influenced by multiple factors including temperature, pH, substrate concentration, and the presence of organic solvents or other potentially denaturing agents [19]. Systematic evaluation of these factors enables the identification of optimal operating conditions that maximize catalyst lifetime while maintaining acceptable reaction rates.

Biocatalyst Operational Performance

Biocatalyst SystemReuse CyclesActivity Retention (%)Operational StabilityHalf-life (hours)
Novozym 435 (CALB)10-15 cycles85-95% after 10 cyclesExcellent at 60-70°C48-72 at 60°C
TLL on Q-Sepharose with SDS5-8 cycles79% after 5 cyclesGood at 70°C24-36 at 70°C
Immobilized PFL on octyl-agarose3-5 cycles50% after 3 cyclesModerate at 70-75°C12-24 at 70°C
Thermostable lipase on Celite5-10 cycles60-80% after 5 cyclesExcellent at 65-75°C36-48 at 70°C
Lipase on hydrophobic silica5-7 cycles70-85% after 5 cyclesGood at 60-70°C24-36 at 60°C
Cross-linked enzyme aggregates8-12 cycles80-90% after 8 cyclesVery good at 65-75°C48-60 at 70°C
Magnetic nanoparticle-lipase6-10 cycles70-80% after 6 cyclesGood at 60-70°C18-24 at 60°C
Sol-gel entrapped lipase10+ cycles90%+ after 10 cyclesExcellent at 70-80°C72+ at 70°C

Deactivation Mechanisms and Prevention

Understanding the molecular mechanisms of enzyme deactivation is crucial for developing effective stabilization strategies [18]. Thermal deactivation typically involves protein unfolding and aggregation, while chemical deactivation may result from substrate or product inhibition, pH changes, or oxidative damage. The presence of organic solvents can cause enzyme deactivation through disruption of essential water layers or direct interaction with the protein structure.

Effective deactivation prevention strategies include the use of protective additives, optimization of reaction conditions, and careful selection of immobilization methods [22]. Polyhydric alcohols such as glycerol, sorbitol, and ethylene glycol can serve as thermostabilizers, preventing enzyme deactivation at elevated temperatures [23]. The addition of these stabilizers can extend enzyme half-life significantly under harsh operating conditions.

Reactivation and Regeneration Strategies

The development of reactivation strategies for partially deactivated enzymes can extend catalyst lifetime and improve process economics [24]. Unfolding and refolding protocols can restore activity to thermally deactivated enzymes, though success depends on the specific enzyme and deactivation mechanism involved. The use of appropriate refolding conditions can recover substantial enzymatic activity from apparently deactivated preparations.

Enzyme regeneration through controlled desorption and re-immobilization represents another approach to catalyst lifecycle management [24]. This strategy is particularly applicable to systems where the most stable enzyme component can be selectively retained while replacing less stable components. The economic benefits of regeneration must be weighed against the costs of the regeneration process and any activity losses incurred.

Long-term Stability Considerations

The long-term stability of biocatalytic systems requires consideration of gradual deactivation processes that may not be apparent in short-term studies [19]. Slow conformational changes, gradual leaching of cofactors, or accumulation of inhibitory compounds can lead to progressive activity loss over extended operating periods. Regular monitoring and preventive maintenance protocols are essential for maintaining consistent performance in industrial applications.

Physical Description

Liquid
Colourless to pale yellow liquid with a waxy odour reminiscent of orris

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 g/mol

Monoisotopic Mass

256.240230259 g/mol

Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg

Heavy Atom Count

18

Density

0.857-0.862

Appearance

Assay:>98%A solution in ethanol

Melting Point

12.3 °C

UNII

6995S49749

Other CAS

124-06-1

Wikipedia

Ethyl myristate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Solvent

General Manufacturing Information

Tetradecanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Patáková-Jůzlová, P.; Řezanka, T.; Víden, I.; Identification of volatile metabolites from rice fermented by the fungus Monascus purpureus (Ang-kak), Folia Microbiologica, 434, 407-410. DOI:10.1007/bf02818582

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